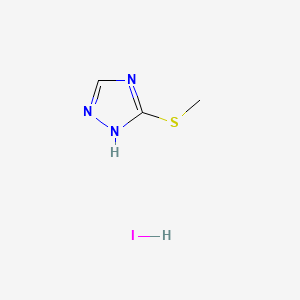
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the methylsulfanyl group and the hydroiodide salt form makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide typically involves the reaction of a triazole precursor with a methylsulfanyl group donor under controlled conditions. One common method is the nucleophilic substitution reaction where a triazole compound reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures better control over reaction conditions and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylsulfanyl chloride, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The methylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The hydroiodide salt form improves the compound’s solubility in aqueous environments, facilitating its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)propanal: Another compound with a methylsulfanyl group, used in flavor and fragrance industries.
4-(methylsulfanyl)quinoline: A quinoline derivative with potential antimicrobial properties.
2-(methylsulfanyl)benzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Uniqueness
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide is unique due to the combination of the triazole ring, methylsulfanyl group, and hydroiodide salt form. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C3H6IN3S |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
5-methylsulfanyl-1H-1,2,4-triazole;hydroiodide |
InChI |
InChI=1S/C3H5N3S.HI/c1-7-3-4-2-5-6-3;/h2H,1H3,(H,4,5,6);1H |
InChI Key |
KNRUVOHPNKWJLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NN1.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
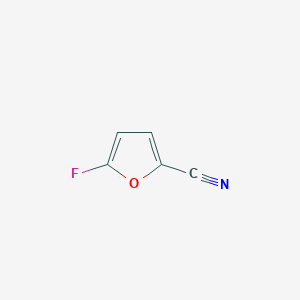
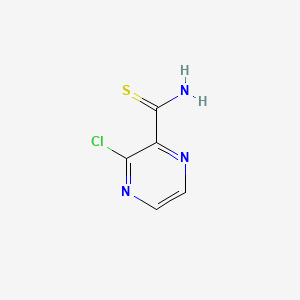
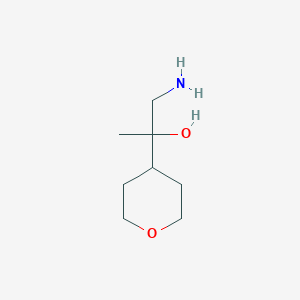
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
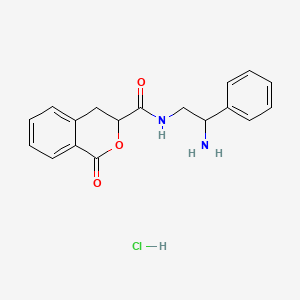
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)

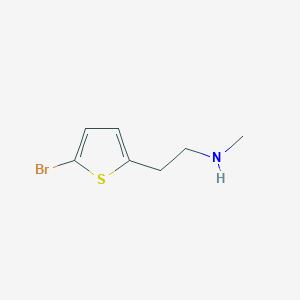
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

